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Introduction

Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of
glutamine to glutamate. This process is essential for replenishing the tricarboxylic acid (TCA)
cycle and providing building blocks for biosynthesis in rapidly proliferating cancer cells.[1][2][3]
The significance of GLS1 in tumorigenesis has made it an attractive therapeutic target.[4]
Telaglenastat (CB-839) is a potent, selective, and orally bioavailable inhibitor of GLS1 that has
shown anti-tumor activity in preclinical models and clinical trials.[5][6][7]

These application notes provide a framework for utilizing lentiviral short hairpin RNA (shRNA)
to knock down GLS1 expression, thereby mimicking the pharmacological effects of
Telaglenastat. This genetic approach allows for a specific and long-term inhibition of GLS1,
serving as a valuable tool to study its function and validate it as a therapeutic target in various
cancer models. The following protocols detail the necessary steps from lentiviral particle
production to functional analysis of GLS1 knockdown cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GLS1 signaling pathway and the general experimental
workflow for GLS1 knockdown studies.
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Caption: GLS1 metabolic pathway and points of inhibition.
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Caption: Experimental workflow for GLS1 knockdown.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of GLS1
knockdown or Telaglenastat treatment on cancer cells.

Table 1: Effects of GLS1 Knockdown on Cancer Cell Proliferation and Viability
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Cell Line Method

Effect Reference

Colorectal Cancer

Markedly decreased

shRNA cell growth and colony  [2][8]
(HT29, HCT116) )
formation.
Largely blunted cell
Prostate Cancer ) proliferation and
SiRNA o [9]
(DU145, PC-3) inhibited colony
formation.
Significantly reduced
Breast Cancer (MDA- ] o
SsiRNA cell viability and [10]
MB-231) )
colony formation.
Head and Neck
Squamous Cell Suppressed cell
] shRNA ] ) [11]
Carcinoma (HN®6, proliferation.
HN12)

Table 2: Effects of Telaglenastat (CB-839) on Cancer Cell Proliferation and Metabolism
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. ] Incubation
Cell Line Concentration ] Effect Reference
Time
Triple-Negative o )
Antiproliferative
Breast Cancer < 50 nmol/L - o [6]
activity.
(HCC-1806)
Triple-Negative
P J IC50 for
Breast Cancer 0.033 uM 6 days o [6]
cytotoxicity.
(MDA-MB-231)
Significantly
Multiple repressed
Myeloma 5 uM 16 hours oxygen [6]
(MM.1S BzR) consumption
rate.
Synergistic anti-
Renal Cell : . ° .
) proliferative
Carcinoma - 72 hours ) [12]
) effects with
(Caki-1) o
cabozantinib.
Modified key
_ metabolites,
Glioblastoma
decreased levels
(T98G, LN229, - 6 hours o [13]
of pyrimidine
U87MG) ) )
biosynthesis
metabolites.
Reduced lactate
Acute Myeloid production, ATP,
Leukemia (OCI- 1uM 12-72 hours OCR, cell [14]
AML3) viability, and

proliferation.

Table 3: Metabolic Changes Following GLS1 Inhibition
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. ) Parameter
Condition Cell Line Result Reference
Measured
Colorectal
Intracellular ATP Markedly
GLS1 shRNA Cancer (HT29, o [2][8]
levels diminished.
HCT116)
Colorectal Glucose uptake
Markedly
GLS1 shRNA Cancer (HT29, and lactate [8]
) decreased.
HCT116) production
~5-fold increase
in glutamine;
marked decrease
Renal Cell Intracellular )
Telaglenastat ) ] in glutamate, [12]
Carcinoma metabolites ]
glutathione,
malate, and
aspartate.
Acute Myeloid NADH/NAD+ o
) Reduction in
Telaglenastat Leukemia (OCI- and GSH/GSSG ) [14]
] both ratios.
AML3) ratios

Experimental Protocols
Protocol 1: Lentiviral shRNA Vector Production

This protocol describes the generation of lentiviral particles carrying an shRNA targeting GLS1

using a third-generation packaging system in HEK293T cells.

Materials:

HEK293T cells (low passage, <15)

DMEM with 10% FBS

Opti-MEM | Reduced Serum Medium

Lentiviral vector plasmid with shRNA against GLS1
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Packaging plasmids (e.g., pMD2.G, pRSV-Rev, pMDLg/pRRE)

Transfection reagent (e.g., Lipofectamine, PEI)

10 cm tissue culture dishes

Sterile microcentrifuge tubes and conical tubes
Procedure:

o Cell Seeding: 24 hours before transfection, seed HEK293T cells in 10 cm dishes at a density
that will result in 70-80% confluency at the time of transfection.[15]

e Plasmid DNA Preparation: In a sterile tube, mix the lentiviral ShRNA vector and packaging
plasmids. For a 10 cm dish, a common ratio is 10 pug of ShRNA plasmid, 5 pg of gag/pol
plasmid, 5 ug of rev plasmid, and 10 pg of envelope plasmid.[16]

» Transfection Complex Formation:
o In Tube A, dilute the transfection reagent in Opti-MEM.
o In Tube B, dilute the plasmid DNA mixture in Opti-MEM.

o Add the contents of Tube B to Tube A, mix gently, and incubate at room temperature for
20-30 minutes to allow for complex formation.[16]

o Transfection: Gently add the DNA-transfection reagent complex dropwise to the HEK293T
cells. Swirl the dish to ensure even distribution.

e |ncubation: Incubate the cells at 37°C in a CO2 incubator.

» Media Change: After 12-18 hours, carefully aspirate the media and replace it with fresh,
complete DMEM.[17]

» Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.[15][17]
The supernatant can be pooled.
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 Virus Clarification and Storage: Centrifuge the harvested supernatant at a low speed to pellet
cell debris. Filter the supernatant through a 0.45 um filter. The viral particles can be used
immediately or stored at -80°C.

Protocol 2: Transduction of Target Cells with Lentiviral
Particles

This protocol outlines the process of infecting target cancer cells with the produced lentiviral
particles.

Materials:

Target cancer cell line

Complete growth medium for the target cell line

Lentiviral supernatant

Polybrene (8 mg/mL stock)

6-well or 10 cm tissue culture plates
Procedure:

o Cell Seeding: Seed the target cells 24 hours prior to transduction to be 50-60% confluent at
the time of infection.

e Transduction:

o Prepare the transduction media by mixing the lentiviral supernatant with complete growth
medium.

o Add Polybrene to a final concentration of 4-8 pg/mL to enhance transduction efficiency.[16]
o Aspirate the old media from the target cells and add the transduction media.

e |ncubation: Incubate the cells for 24 hours at 37°C.
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» Media Replacement: After 24 hours, replace the virus-containing media with fresh complete
medium.[16]

o Selection: If the lentiviral vector contains a selection marker (e.g., puromycin resistance),
begin antibiotic selection 48-72 hours post-transduction.

Protocol 3: Validation of GLS1 Knockdown

It is crucial to validate the efficiency of GLS1 knockdown at both the mRNA and protein levels.
A. Quantitative Real-Time PCR (gPCR)

* RNA Extraction: Isolate total RNA from both the GLS1 shRNA-transduced cells and control
cells (e.g., non-transduced or scrambled shRNA-transduced) using a commercial RNA
isolation Kit.

o CDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription Kkit.

e (PCR: Perform gPCR using primers specific for GLS1 and a housekeeping gene (e.qg.,
GAPDH, B-actin) for normalization. The relative expression of GLS1 mRNA can be
calculated using the AACt method.

B. Western Blot Analysis

e Protein Lysate Preparation: Lyse the GLS1 shRNA-transduced and control cells in RIPA
buffer containing protease inhibitors.

» Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford assay.

o SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a
PVDF or nitrocellulose membrane.

e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST.

o Incubate the membrane with a primary antibody against GLS1 overnight at 4°C.
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o Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody.

o Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

o Use an antibody against a loading control (e.g., GAPDH, [3-actin) to ensure equal protein
loading.

Protocol 4: Functional Assays

The following assays can be used to assess the phenotypic effects of GLS1 knockdown,
mimicking the effects of Telaglenastat.

A. Cell Viability/Proliferation Assay (MTS/CCK-8)

Seed an equal number of GLS1 knockdown and control cells into a 96-well plate.

At various time points (e.g., 24, 48, 72 hours), add the MTS or CCK-8 reagent to the wells.

Incubate according to the manufacturer's instructions.

Measure the absorbance at the appropriate wavelength to determine cell viability.

B. Colony Formation Assay

Seed a low number of GLS1 knockdown and control cells (e.g., 500-1000 cells) into 6-well
plates.

Incubate the cells for 1-2 weeks, allowing colonies to form.

Fix the colonies with methanol and stain with crystal violet.

Count the number of colonies to assess the long-term proliferative capacity.

C. Apoptosis Assay (Annexin V/PI Staining)

e Harvest GLS1 knockdown and control cells.
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 Stain the cells with Annexin V-FITC and Propidium lodide (PI) according to the
manufacturer's protocol.

e Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
D. Metabolic Assays

o ATP Measurement: Use a commercial ATP luminescence-based assay kit to measure
intracellular ATP levels in GLS1 knockdown and control cells.

e Glucose Uptake and Lactate Production: Measure the concentrations of glucose and lactate
in the cell culture medium using commercially available colorimetric or fluorometric assay
Kits.

o Metabolite Profiling: For a more comprehensive analysis, perform mass spectrometry-based
metabolomics to measure the levels of glutamine, glutamate, and other TCA cycle
intermediates.[12][13]

Conclusion

The use of lentiviral sShRNA to knock down GLS1 provides a robust and specific method to
investigate the consequences of inhibiting glutamine metabolism in cancer cells. The resulting
phenotypes, such as decreased proliferation, altered metabolism, and induction of apoptosis,
are expected to mimic the effects of the pharmacological inhibitor Telaglenastat. These
protocols and application notes offer a comprehensive guide for researchers to effectively
utilize this powerful genetic tool in the study of cancer metabolism and the validation of GLS1
as a therapeutic target.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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